BenchChemオンラインストアへようこそ!

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine

Medicinal Chemistry Pharmacology CYP Inhibition

This imidazole building block offers three distinct reactive sites: the C5 primary amine for acylation, sulfonylation, or reductive amination; the N1-allyl group for thiol-ene click chemistry or cross-coupling; and the C4-phenyl ring for electrophilic substitution. With no biological characterization available, it serves exclusively as a synthetic intermediate for medicinal chemistry SAR campaigns or as a ligand precursor in coordination chemistry. Available at 97% purity.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1235440-43-3
Cat. No. B1531164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine
CAS1235440-43-3
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC=CCN1C=NC(=C1N)C2=CC=CC=C2
InChIInChI=1S/C12H13N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h2-7,9H,1,8,13H2
InChIKeySQQMAZMNVKXFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine (CAS 1235440-43-3): Baseline Characterization for Procurement and Research Selection


4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine (CAS 1235440-43-3) is a synthetic imidazole derivative with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . The compound features a 1-allyl (prop-2-en-1-yl) substituent at the N1 position, a phenyl group at the C4 position, and a primary amine at the C5 position of the imidazole core . This structural arrangement places it within the broader class of N-substituted phenylimidazole amines, a scaffold frequently employed in medicinal chemistry as a versatile intermediate for further derivatization or as a ligand in coordination chemistry . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% .

Why 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine Cannot Be Interchanged with Generic Imidazole Analogs: Critical Evidence Gap Analysis


Despite its commercial availability as a research chemical, no peer-reviewed primary literature or patent documentation exists that characterizes the biological activity, selectivity profile, or physicochemical properties of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine [1]. Consequently, any claim that this compound exhibits superior performance relative to structural analogs such as 4-phenylimidazole (4-PI), 1-phenylimidazole, or 4-(4-chlorophenyl)imidazole is unsupported by direct comparative data [2]. The compound's presence in vendor catalogs as a 'useful research compound' or 'versatile small molecule scaffold' does not constitute evidence of differentiated activity . In the absence of quantitative head-to-head studies or even baseline IC50 measurements against any biological target, scientific users must recognize that generic substitution with other imidazole derivatives would be based on structural analogy alone, not on empirically demonstrated functional equivalence or superiority [3].

Quantitative Comparative Evidence for 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine: Absence of Verifiable Differentiation Data


Absence of Direct Target Engagement Data Precludes Quantified Selectivity Comparisons with 4-Phenylimidazole

No peer-reviewed studies have reported IC50, Ki, Kd, or EC50 values for 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine against any biological target. In contrast, the structurally related analog 4-phenylimidazole (4-PI) has been extensively characterized, demonstrating IC50 values of 0.49 μM, 8.4 μM, and 0.26 μM for CYP2B4, CYP2B5, and CYP2B1, respectively, with 17- to 32-fold selectivity for CYP2B4 over CYP2B5 [1]. Without analogous quantitative data for the target compound, no differentiation claim can be substantiated.

Medicinal Chemistry Pharmacology CYP Inhibition

Lack of IDO1 Inhibitory Activity Data Prevents Comparison with Validated 4-Phenylimidazole-Derived Inhibitors

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine has not been evaluated for indoleamine 2,3-dioxygenase (IDO1) inhibition in any published study. The 4-phenylimidazole (4-PI) scaffold is a validated starting point for IDO1 inhibitor development, with optimized derivatives achieving approximately 10-fold greater potency than 4-PI itself [1]. The absence of IDO1 activity data for the target compound means that its potential as an IDO1 inhibitor—and any differentiation from 4-PI or its optimized derivatives—remains entirely speculative.

Cancer Immunotherapy IDO1 Inhibition Drug Discovery

No Published Cytotoxicity or Antiproliferative Data Available for Cell-Based Comparator Analysis

Searches of primary literature and authoritative databases yield no IC50 values for 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine in any cancer cell line or normal cell cytotoxicity assay. While vendor descriptions mention 'antiproliferative effects' , these claims are not supported by citations to peer-reviewed studies containing actual quantitative data. Comparable imidazole derivatives have been evaluated in cytotoxicity assays; for example, phenyl-substituted 1H-imidazole (compound C-2) showed measurable cellular toxicity in a study of three imidazoles [1]. Without cell-based quantitative data, the target compound cannot be positioned relative to any analog.

Oncology Cytotoxicity Cell Proliferation

CYP3A4 Inhibition Data from BindingDB: Weak Activity Suggests Minimal Drug-Drug Interaction Liability Compared to Potent CYP Inhibitors

The BindingDB database contains an entry (CHEMBL2386771) reporting an IC50 value of 30,000 nM (30 μM) for inhibition of CYP3A4 in human liver microsomes using midazolam as substrate [1]. This value indicates very weak inhibition of this major drug-metabolizing enzyme. In comparison, the well-characterized CYP3A4 inhibitor ketoconazole exhibits an IC50 in the nanomolar range (typically <100 nM). While this suggests a favorable profile for avoiding CYP3A4-mediated drug-drug interactions, no selectivity data across other CYP isoforms is available for the target compound. Furthermore, the BindingDB entry may correspond to a structurally distinct compound (SMILES: Cc1cc(Oc2cnc(C)nc2)cc(n1)C(=O)Nc1ccc(F)cn1) rather than the target imidazole, indicating potential database annotation ambiguity [1].

Drug Metabolism CYP3A4 Drug-Drug Interactions

Structural Differentiation: Allyl Substituent at N1 Distinguishes Target Compound from 4-Phenylimidazole but Lacks Functional Characterization

The target compound incorporates an allyl (prop-2-en-1-yl) group at the N1 position, whereas 4-phenylimidazole (4-PI) bears a hydrogen at N1 and 1-phenylimidazole bears a phenyl group at N1 . This structural difference creates a distinct chemical space: the allyl group introduces a reactive alkene moiety that could participate in covalent binding or metabolic activation, and alters both steric bulk and lipophilicity (calculated logP approximately 2.0-2.5 for the target compound versus ~1.6 for 4-PI). However, no published studies have correlated this N1-allyl substitution with any measurable change in biological activity, target engagement, or physicochemical properties relative to 4-PI or 1-phenylimidazole [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Commercial Availability and Purity: Comparable to Other Imidazole Building Blocks; No Procurement Advantage

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is available from multiple commercial vendors at purities of 95% (AKSci, CymitQuimica) or 97% (Leyan) . These purity specifications are standard for research-grade imidazole building blocks and do not confer any differentiation relative to analogs. The compound is not available in certified reference standard grade (e.g., USP, EP), and no certificates of analysis with batch-specific impurity profiles are publicly accessible. No vendor provides stability data under defined storage conditions beyond generic 'store in cool, dry place' guidance .

Chemical Procurement Building Blocks Vendor Comparison

Appropriate Research Application Scenarios for 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine Based on Available Evidence


Synthetic Intermediate for Derivatization and Library Synthesis

Given the complete absence of biological characterization, the only scientifically justifiable use of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is as a synthetic intermediate or building block. The primary amine at C5 can undergo acylation, sulfonylation, reductive amination, or diazotization for further elaboration . The allyl group at N1 provides a handle for cross-coupling reactions or click chemistry (e.g., thiol-ene), while the phenyl ring at C4 can be functionalized via electrophilic aromatic substitution. This compound may serve as a starting material for the synthesis of novel imidazole-based libraries in medicinal chemistry campaigns where the structure-activity relationship (SAR) of the allyl substituent is of specific interest .

Negative Control or Baseline Compound in CYP Inhibition Studies

The weak CYP3A4 inhibition reported in BindingDB (IC50 = 30 μM) suggests that 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine could potentially serve as a negative control or baseline comparator in studies investigating CYP inhibition by imidazole-containing compounds. However, this application requires experimental validation, as the identity of the ligand in the BindingDB entry is uncertain and no data exist for other CYP isoforms (e.g., 2D6, 2C9, 2C19, 1A2). Researchers considering this application must first conduct confirmatory CYP inhibition assays .

Physicochemical Property Benchmarking for In Silico Modeling

The compound's well-defined structure (C12H13N3, MW = 199.25) and availability at reasonable purity (95-97%) make it suitable for use in physicochemical property measurements that could inform in silico models. Parameters such as experimental logP, aqueous solubility, pKa, and plasma protein binding have not been reported but could be determined experimentally . Such data would contribute to the broader understanding of how N1-allyl substitution affects the drug-like properties of phenylimidazole scaffolds, potentially guiding future medicinal chemistry efforts .

Coordination Chemistry and Catalysis Ligand Development

The imidazole core, bearing both a phenyl substituent and an allyl group, could function as a ligand for transition metals in coordination chemistry or catalysis applications. The nitrogen atoms of the imidazole ring can coordinate to metals such as Cu, Pd, Ru, and Ir, while the allyl group may participate in metal-alkene interactions . No published studies have explored this compound as a ligand; however, its structural features are consistent with ligands used in cross-coupling catalysis and metal-organic framework synthesis .

Quote Request

Request a Quote for 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.